molecular formula C7H8BrNS B8726680 4-Bromo-2-(methylsulfanylmethyl)pyridine

4-Bromo-2-(methylsulfanylmethyl)pyridine

Cat. No.: B8726680
M. Wt: 218.12 g/mol
InChI Key: FRUZPIIRRIDUQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-(methylsulfanylmethyl)pyridine is a brominated pyridine derivative featuring a methylsulfanylmethyl (-SCH2CH3) substituent at the 2-position and a bromine atom at the 4-position.

Pyridine derivatives with bromine at the 4-position are often utilized due to the strategic placement of the halogen, which facilitates regioselective substitutions. The methylsulfanylmethyl group, being moderately electron-donating, could modulate the electronic environment of the pyridine ring, affecting reaction kinetics and product distribution compared to other substituents.

Properties

Molecular Formula

C7H8BrNS

Molecular Weight

218.12 g/mol

IUPAC Name

4-bromo-2-(methylsulfanylmethyl)pyridine

InChI

InChI=1S/C7H8BrNS/c1-10-5-7-4-6(8)2-3-9-7/h2-4H,5H2,1H3

InChI Key

FRUZPIIRRIDUQX-UHFFFAOYSA-N

Canonical SMILES

CSCC1=NC=CC(=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Comparisons

  • Electronic Effects :

    • Electron-withdrawing groups (e.g., -CF3 in 4-bromo-2-(trifluoromethyl)pyridine) increase the electrophilicity of the bromine atom, enhancing reactivity in nucleophilic aromatic substitution (SNAr) or cross-coupling reactions .
    • Electron-donating groups (e.g., -SCH2CH3 in the target compound, -OMe in 4-bromo-2-(4-methoxyphenyl)pyridine) may slow halogen displacement but improve stability and solubility .
  • Steric and Coordination Effects: Bulky substituents like 1-methylcyclopropyl () or aryl groups () can hinder reaction accessibility, whereas smaller groups (e.g., -CH3) offer minimal steric interference .
  • Synthetic Utility: 4-Bromo-2-(trifluoromethyl)pyridine demonstrated high yield (81%) in nickel-catalyzed sulfination reactions, highlighting the compatibility of -CF3 with transition metal catalysts .
  • Bromopyridines with halogen-rich structures (e.g., 4-bromo-5-chloro-2-methylpyridine) are valuable in agrochemical and pharmaceutical diversification .

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